

Albendazole-d3 certificate of analysis

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Compound of Interest

Compound Name: *Albendazole-d3*

Cat. No.: *B1528130*

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An In-Depth Technical Guide to the Certificate of Analysis for **Albendazole-d3**

Introduction

Albendazole-d3 is the deuterated analog of Albendazole, a broad-spectrum anthelmintic agent. The incorporation of deuterium isotopes provides a stable, heavier mass signature, making it an ideal internal standard for mass spectrometry-based bioanalytical and pharmacokinetic studies. A Certificate of Analysis (CoA) is a critical quality assurance document that accompanies a specific batch of **Albendazole-d3**. It provides a comprehensive summary of the analytical tests performed to confirm its identity, purity, and quality, ensuring its suitability for research and drug development applications. This guide offers a detailed overview of the typical data and experimental protocols presented in a CoA for **Albendazole-d3**.

Data Presentation: Analytical Summary

The following tables summarize the quantitative data typically found on a Certificate of Analysis for **Albendazole-d3**. These values represent the results of rigorous quality control testing for a specific production lot.

Table 1: Identity and Purity

Test	Method	Specification	Result
Purity (HPLC)	High-Performance Liquid Chromatography	$\geq 98.0\%$	99.5%
Chemical Identity	^1H -NMR	Conforms to Structure	Conforms
Mass Identity (MS)	Mass Spectrometry (ESI+)	Conforms to Structure	Conforms
Isotopic Purity	Mass Spectrometry	$\geq 99\%$ Deuterated Forms	99.6%
Deuterium Incorporation	Mass Spectrometry	$\geq 95\%$ d3	98.2%

Table 2: Physicochemical Properties

Test	Method	Specification	Result
Appearance	Visual Inspection	White to Off-White Solid	Off-White Solid
Melting Point	Melting Point Apparatus	205-211 °C	208 °C
Solubility	Solvent Addition	Soluble in DMSO	Soluble
Residual Solvents	Gas Chromatography (GC-HS)	Conforms to ICH Q3C	Conforms

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

- Objective: To determine the purity of the **Albendazole-d3** compound by separating it from any potential impurities.
- Instrumentation: A standard HPLC system equipped with a UV detector.
- Method:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
 - Mobile Phase: A gradient mixture of Acetonitrile and Water (containing 0.1% Formic Acid).
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 254 nm.
 - Injection Volume: 10 μ L.
 - Procedure: A solution of **Albendazole-d3** is prepared in a suitable solvent (e.g., DMSO or Acetonitrile) and injected into the HPLC system. The retention time of the main peak is recorded. Purity is calculated based on the area of the main peak relative to the total area of all peaks detected in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Purity

- Objective: To confirm the molecular weight and isotopic distribution of **Albendazole-d3**.
- Instrumentation: A mass spectrometer, typically with an electrospray ionization (ESI) source.
- Method:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Sample Preparation: The sample is dissolved in a suitable solvent and infused into the mass spectrometer.
 - Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined. For **Albendazole-d3**, the expected $[M+H]^+$ ion would be approximately 269.11, which is 3 Da higher than unlabeled Albendazole. The isotopic distribution is analyzed to confirm the

incorporation of three deuterium atoms and to determine the percentage of d0, d1, d2, and d3 species.

Nuclear Magnetic Resonance (^1H -NMR) for Structural Confirmation

- Objective: To confirm the chemical structure of **Albendazole-d3** by analyzing the magnetic properties of its atomic nuclei.
- Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz).
- Method:
 - Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).
 - Procedure: A small amount of the sample is dissolved in the deuterated solvent and placed in the NMR spectrometer. The resulting ^1H -NMR spectrum is analyzed for chemical shifts, peak integrations, and coupling patterns. The absence of a signal at the site of deuterium incorporation and the overall pattern are compared to the known spectrum of unlabeled Albendazole to confirm the structure.

Visualizations

Workflow for Certificate of Analysis Generation

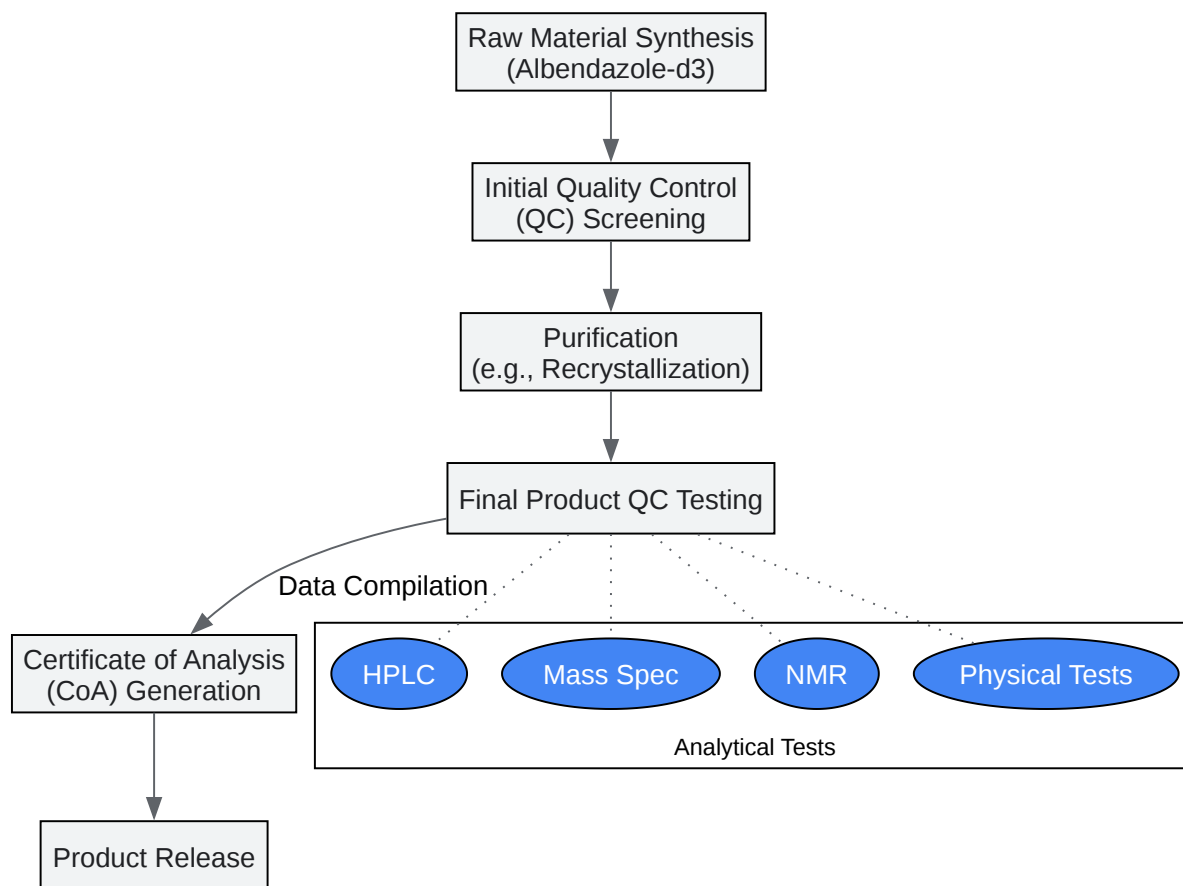


Figure 1: General Workflow for CoA Generation

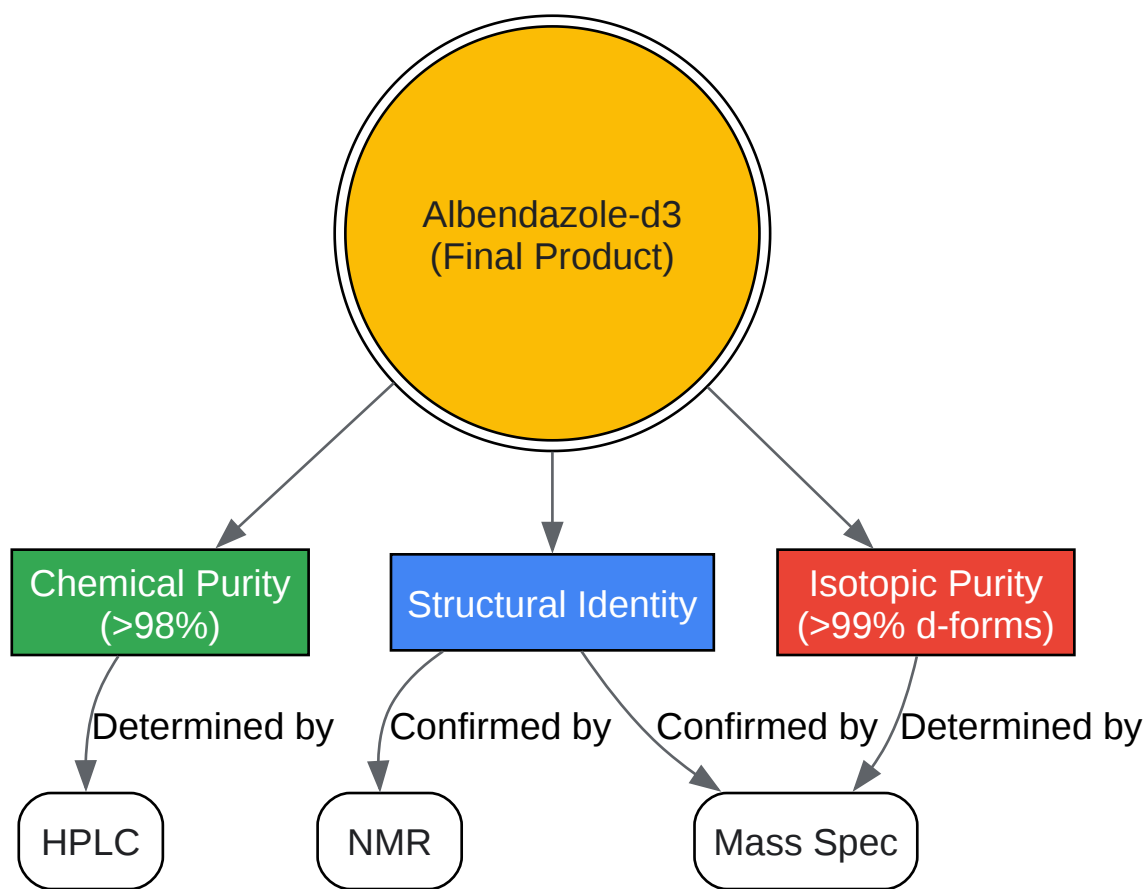


Figure 2: Interrelation of Analytical Data for Quality Confirmation

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